Monopalmitolein

Vue d'ensemble

Description

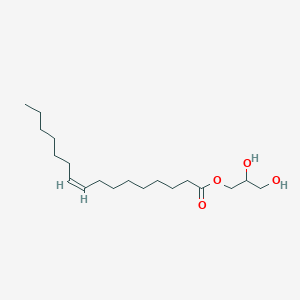

1-[(9Z)-hexadecenoyl]glycerol is a 1-monoglyceride in which the acyl group is specified as (9Z)-hexadecenoyl. It is functionally related to a palmitoleic acid.

Mécanisme D'action

Target of Action

Monopalmitolein, also known as 1-Palmitoleoyl glycerol, is a biologically active monoacylglycerol . It is primarily used in the crystallization of membrane proteins with large extracellular domains . The primary targets of this compound are these membrane proteins.

Mode of Action

This compound interacts with its targets, the membrane proteins, by creating thermodynamically stable ultraswollen bicontinuous cubic phases with water channels . These cubic phases are five times larger than traditional lipidic mesophases, making them suitable for the crystallization of membrane proteins with large extracellular domains .

Biochemical Pathways

It is known that this compound plays a crucial role in the crystallization of membrane proteins, which are integral to various cellular processes and biochemical pathways .

Pharmacokinetics

It is known to be soluble in hexane , which may influence its bioavailability.

Result of Action

This compound’s action results in the formation of stable cubic phases suitable for the crystallization of membrane proteins . This can facilitate the study of these proteins’ structures and functions, contributing to our understanding of various biological processes and diseases.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, it is stored at -20°C to maintain its stability . Furthermore, it is used in combination with DSPG (Distearoylphosphatidylglycerol) to create the cubic phases necessary for protein crystallization .

Analyse Biochimique

Biochemical Properties

Monopalmitolein plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit P-glycoprotein in Caco-2 cells .

Cellular Effects

This compound influences cell function in several ways. It has been observed to increase daunomycin accumulation in cells . This compound also induces thymocyte apoptosis, affecting cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression. For example, it inhibits P-glycoprotein, which can affect the transport of various substances across the cell membrane .

Activité Biologique

Monopalmitolein, also known as 1-monopalmitolein or C16:1 monoglyceride, is a glycerol ester of palmitoleic acid. This compound has garnered attention in various fields of biological research due to its unique properties and potential applications in medicine and biotechnology. This article explores the biological activity of this compound, highlighting its antimicrobial properties, role in drug delivery systems, and interactions with cellular membranes.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it has a high potential against group A and group B streptococci, showcasing its effectiveness as an antibacterial agent . Additionally, studies have demonstrated its ability to inactivate Chlamydia trachomatis, with findings suggesting that this compound disrupts bacterial membranes, thereby reducing infectivity .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity Level | Reference |

|---|---|---|

| Group A Streptococci | High | |

| Group B Streptococci | High | |

| Chlamydia trachomatis | Significant inactivation |

The antimicrobial mechanism of this compound involves destabilization of bacterial cell membranes. This destabilization is attributed to its lipidic nature, which allows it to integrate into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis . The physicochemical properties of this compound facilitate its interaction with phospholipid membranes, enhancing its antimicrobial efficacy compared to other fatty acids and monoglycerides.

3. Role in Drug Delivery Systems

This compound has been investigated as a component in drug delivery systems due to its ability to form lipid mesophases that can encapsulate therapeutic agents. These mesophases can be engineered for controlled release, making them suitable for local delivery applications. For instance, studies have shown that combining this compound with phospholipids can create swollen cubic phases capable of releasing macromolecules effectively .

Table 2: Properties of Lipid Mesophases Containing this compound

| Property | Value/Description |

|---|---|

| Swelling Capacity | Up to 70% w/w water content |

| Release Rate | Tunable via lipid composition |

| Applications | Local drug delivery |

4. Cellular Interactions

This compound interacts with cellular membranes through mechanisms similar to those observed with other bioactive lipids. It competes with phorbol dibutyrate (PDBu) for binding to membrane receptors, which can influence various signaling pathways including protein kinase activation . This competitive inhibition suggests that this compound may modulate cellular responses by altering receptor availability and activity.

5. Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study 1: A study assessing the effect of this compound on Chlamydia trachomatis found a notable reduction in infectivity when treated with this compound compared to controls without lipid treatment .

- Case Study 2: Research on lipid mesophases incorporating this compound demonstrated enhanced stability and release rates for therapeutic proteins, indicating its potential for improving drug delivery systems .

Propriétés

IUPAC Name |

2,3-dihydroxypropyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYUBFKSKZWZSV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316256 | |

| Record name | 1-Monopalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37515-61-0 | |

| Record name | 1-Monopalmitolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37515-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Monopalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antifungal properties of monopalmitolein and how do they relate to White-Nose Syndrome in bats?

A1: this compound, along with other fatty acid esters like 1-monoolein, 1-monolinolein, behenyl oleate, and behenyl palmitoleate, have demonstrated significant antifungal activity against Pseudogymnoascus destructans (Pd) []. This fungus is the causative agent of White-Nose Syndrome (WNS), a devastating disease affecting North American bat populations. Interestingly, bat species resistant to Pd infections have been found to have these specific fatty acid esters present in their epidermis or sebum [], suggesting a role for these compounds in natural defenses against WNS. Importantly, the study demonstrated that these antifungal fatty acid esters are not hydrolyzed by the lipases secreted by Pd, unlike esters that do not inhibit fungal growth [].

Q2: How does this compound influence the structure of lyotropic liquid crystalline lipid nanoparticles?

A2: this compound, alongside monoolein and phytantriol, can be incorporated into lipid nanoparticles, impacting their internal structure []. The presence of saturated fatty acids (FAs) alongside this compound in these nanoparticles induces a shift towards structures with higher negative surface curvatures as temperature increases. This shift progresses from inverse bicontinuous cubic phases to hexagonal phases, ultimately leading to emulsified microemulsions []. The specific fatty acid chain length and concentration further influence the nanoparticle's internal mesophase structure and lattice parameters [].

Q3: Can this compound be used in the crystallization of membrane proteins, and if so, how does it compare to other lipids?

A3: Yes, this compound, similar to monoolein, can form bicontinuous cubic phases suitable for the crystallization of membrane proteins [, ]. These phases can accommodate a large amount of water (up to 80 wt%), making them ideal for crystallizing membrane proteins with large extracellular domains []. While monoolein is more commonly used, this compound offers an alternative, and the choice of lipid might depend on the specific protein and crystallization conditions.

Q4: Is this compound compatible with high-throughput screening methods for membrane protein crystallization?

A4: Research indicates that this compound is compatible with at least one commercially available high-throughput crystallization screen designed for cubic mesophases, the Cubic crystallization screen []. This screen, primarily composed of poly(ethylene glycol) (PEG) and salt components, was found to be compatible with cubic mesophase retention for this compound under most crystallization conditions tested []. This suggests that this compound could be incorporated into high-throughput workflows for membrane protein crystallization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.